molecular formula C10H10BrFO3 B8537468 Methyl 2-bromo-2-(3-fluoro-4-methoxyphenyl)acetate

Methyl 2-bromo-2-(3-fluoro-4-methoxyphenyl)acetate

Cat. No. B8537468
M. Wt: 277.09 g/mol
InChI Key: VCDIWLDKYWMKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-2-(3-fluoro-4-methoxyphenyl)acetate is a useful research compound. Its molecular formula is C10H10BrFO3 and its molecular weight is 277.09 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C10H10BrFO3

Molecular Weight

277.09 g/mol

IUPAC Name

methyl 2-bromo-2-(3-fluoro-4-methoxyphenyl)acetate

InChI

InChI=1S/C10H10BrFO3/c1-14-8-4-3-6(5-7(8)12)9(11)10(13)15-2/h3-5,9H,1-2H3

InChI Key

VCDIWLDKYWMKNU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)OC)Br)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The (3-fluoro-4-methoxyphenyl)acetic acid methyl ester (5.16 g, 26.0 mmol) is dissolved in carbon tetrachloride (300 mL) along with NBS (5.56 g, 31.3 mmol) and benzoyl peroxide (0.63 g, 2.60 mmol) and refluxed for 2 h. The solution is then allowed to cool to room temperature and is filtered. The filtrate is evaporated and the residue purified via flash column chromatography (EtOAc/hexanes 5:95→EtOAc/hexanes 2:8) to give bromo-(3-fluoro-4-methoxyphenyl)acetic acid methyl ester as a yellow oil. 1H NMR (CDCl3) δ 7.37 (d, J=12 Hz, 1H), 7.26-7.23 (m, 1H), 6.93 (t, J=8 Hz, 1H), 5.31 (s, 1H), 3.91 (s, 3H), 3.81 s, 3H).
Quantity
5.16 g
Type
reactant
Reaction Step One
Name
Quantity
5.56 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 500 mL 24/40 round bottomed flask equipped with a stirring bar was charged with (3-fluoro-4-methoxyphenyl)acetic acid methyl ester (4.17 g) and dissolved in anhydrous carbon tetrachloride (200 mL). N-Bromosuccinimide (“NBS”) (4.89 g) was added, followed by benzoyl peroxide (“BPO”) (550 mg). The flask was equipped with a water cooled condenser and placed in a pre-heated 100° C. oil bath. After refluxing for 17.5 hours, the flask was removed from the oil bath, cooled to room temperature and filtered. The filtrate was analyzed by LCMS and TLC. Since the starting material and both products did not ionize well, TLC (40% ethyl acetate/heptane) was used to determine conversion of starting material to product. TLC indicated the starting material had been completely consumed. The filtrate was concentrated to a residue, dissolved in a minimal amount of DCM and adsorbed onto a silica pre-column. After ISCO purification (80 g column, 0-100% ethyl acetate/heptane over 25 column volumes) fractions for the major uv product (30-40% ethyl acetate) were combined and concentrated to yield methyl 2-bromo-2-(3-fluoro-4-methoxyphenyl)acetate (4.73 g). The NMR in CDCl3 was consistent with methyl 2-bromo-2-(3-fluoro-4-methoxyphenyl)acetate and matched that reported in WO 2007/024945. The fractions for a second minor uv active product (50-60% ethyl acetate) were combined and concentrated. NMR indicated the di-brominated compound methyl 2,2-dibromo-2-(3-fluoro-4-methoxyphenyl)acetate (0.539 g, 6.7%).
[Compound]
Name
24/40
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
4.17 g
Type
reactant
Reaction Step Two
Quantity
4.89 g
Type
reactant
Reaction Step Three
Quantity
550 mg
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

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